N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Description
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyanophenyl group and a fluorophenyl group attached to a piperazine ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-6-2-4-8-17(15)22-9-11-23(12-10-22)18(24)21-16-7-3-1-5-14(16)13-20/h1-8H,9-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVVVIWTJQQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the piperazine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic aromatic substitution reaction, using a fluorophenyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes in the body.
Biology: It is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
- N-(2-cyanophenyl)-4-(2-bromophenyl)piperazine-1-carboxamide
- N-(2-cyanophenyl)-4-(2-methylphenyl)piperazine-1-carboxamide
Uniqueness
N-(2-cyanophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
